molecular formula C16H17NO6 B14669218 1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene CAS No. 38314-81-7

1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene

Cat. No.: B14669218
CAS No.: 38314-81-7
M. Wt: 319.31 g/mol
InChI Key: KYULMJHUGKIQLS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene is an organic compound with a complex structure that includes multiple functional groups such as methoxy, phenoxy, and nitro groups

Preparation Methods

The synthesis of 1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Phenoxy Group: The initial step involves the reaction of 3,4-dimethoxyphenol with an appropriate halogenated compound to form the phenoxy group.

    Methoxylation: The methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Final Assembly: The final step involves coupling the intermediate compounds to form the target molecule.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas in the presence of a catalyst can convert the nitro group to an amino group.

    Substitution: The methoxy and phenoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and phenoxy groups may also play a role in modulating the compound’s activity by affecting its binding to target molecules.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene can be compared with similar compounds such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activities.

Properties

CAS No.

38314-81-7

Molecular Formula

C16H17NO6

Molecular Weight

319.31 g/mol

IUPAC Name

1-(3,4-dimethoxyphenoxy)-2-methoxy-5-methyl-4-nitrobenzene

InChI

InChI=1S/C16H17NO6/c1-10-7-16(15(22-4)9-12(10)17(18)19)23-11-5-6-13(20-2)14(8-11)21-3/h5-9H,1-4H3

InChI Key

KYULMJHUGKIQLS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])OC)OC2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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